5-Chloroquinaldine

Catalog No.
S3090951
CAS No.
4964-69-6
M.F
C10H8ClN
M. Wt
177.63
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloroquinaldine

CAS Number

4964-69-6

Product Name

5-Chloroquinaldine

IUPAC Name

5-chloro-2-methylquinoline

Molecular Formula

C10H8ClN

Molecular Weight

177.63

InChI

InChI=1S/C10H8ClN/c1-7-5-6-8-9(11)3-2-4-10(8)12-7/h2-6H,1H3

InChI Key

VNFYMAPAENTMMO-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=C1)C(=CC=C2)Cl

Solubility

not available
  • Synthesis

    A few studies have investigated methods for synthesizing 5-Chloroquinaldine. These studies focus on optimizing reaction conditions and improving the efficiency of the synthesis process [].

    • One example describes a method using epichlorohydrin and 5-naphthol [].
  • Intermediate for other compounds

5-Chloroquinaldine is an organic compound characterized by the presence of a chloro substituent at the fifth position of the quinaldine structure, which is a bicyclic compound composed of a quinoline and a pyridine ring. Its molecular formula is C10H8ClNC_{10}H_8ClN, and it has a molecular weight of approximately 177.63 g/mol. The compound exhibits a structural similarity to other chloroquinaldines, particularly 4-chloroquinaldine and 7-chloroquinaldine, which differ only in the position of the chlorine atom on the aromatic ring.

Typical of aromatic compounds, including:

  • Electrophilic Aromatic Substitution: The chlorine atom can be replaced by other electrophiles under appropriate conditions, leading to derivatives that may have enhanced biological activity.
  • Nucleophilic Substitution: The nitrogen atom in the quinaldine structure can participate in nucleophilic substitution reactions.
  • Reduction Reactions: The compound can be reduced to form amines or other derivatives, depending on the reducing agent used.

These reactions are essential for modifying the compound to enhance its properties or to synthesize new derivatives with potential applications.

5-Chloroquinaldine has been investigated for its biological activities, particularly as a potential pharmaceutical agent. Its derivatives have shown promise in:

  • Antimicrobial Activity: Certain derivatives exhibit significant antibacterial and antifungal properties.
  • Anti-inflammatory Effects: Some studies suggest that compounds related to 5-chloroquinaldine may possess anti-inflammatory effects, making them candidates for treating inflammatory diseases.
  • Anticancer Properties: Research indicates that modifications of 5-chloroquinaldine could lead to compounds with anticancer activity through various mechanisms, including apoptosis induction in cancer cells.

The synthesis of 5-chloroquinaldine typically involves several methods:

  • Skraup Reaction: This classic method involves the condensation of an aniline derivative (such as 3-chloroaniline) with an aldehyde (like crotonaldehyde) in the presence of an acid catalyst. This method allows for the formation of quinaldine structures while controlling the position of substitution.
  • Alternative Synthetic Routes: More recent methods have explored using different catalysts and reaction conditions to improve yield and selectivity towards 5-chloroquinaldine. These include utilizing immobilized catalysts or adjusting reaction parameters like temperature and solvent choice.
  • Patented Methods: Various patents detail specific synthetic routes that enhance yields or reduce by-products during synthesis, indicating ongoing research into optimizing production processes for this compound .

5-Chloroquinaldine finds applications across several fields:

  • Pharmaceuticals: As a precursor or intermediate in the synthesis of drugs targeting infectious diseases or cancer.
  • Agricultural Chemicals: Its derivatives may be utilized as fungicides or herbicides due to their biological activity.
  • Chemical Research: Used in laboratories for developing new compounds with targeted biological activities.

Studies on interactions involving 5-chloroquinaldine focus on its behavior in biological systems:

  • Protein Binding Studies: Investigating how 5-chloroquinaldine binds to proteins can provide insights into its pharmacokinetics and potential efficacy as a drug.
  • Synergistic Effects with Other Compounds: Research has shown that combining 5-chloroquinaldine with other agents can enhance its biological effects, particularly in antimicrobial applications.

5-Chloroquinaldine shares structural similarities with several other chloroquinaldines. Here is a comparison highlighting its uniqueness:

Compound NamePosition of ChlorineBiological ActivityUnique Features
4-ChloroquinaldineFourthAntimicrobialKnown for high stability and low toxicity
7-ChloroquinaldineSeventhAnticancer, anti-inflammatoryEffective against specific cancer types
6-ChloroquinolineSixthAntiparasiticExhibits different pharmacological profiles

5-Chloroquinaldine is particularly unique due to its potential dual role as both an antimicrobial and an anti-inflammatory agent, which is not as pronounced in its analogs.

The synthesis of 5-chloroquinaldine traces its origins to the late 19th century, coinciding with the emergence of quinoline chemistry. Early methodologies relied on the Doebner-Miller reaction, which involves the cyclization of 3-chloroaniline with crotonaldehyde under acidic conditions. However, these protocols suffered from low yields (often below 30%) and poor regioselectivity, resulting in mixtures of 5- and 7-chloroquinaldine isomers. Utermohlen’s 1943 work marked a pivotal advancement by introducing zinc chloride complexes to precipitate the product, albeit with persistent challenges in isomer separation.

The mid-20th century saw incremental improvements, such as Spivey and Curd’s 1949 adaptation using ethanol as a solvent, which marginally enhanced yields to 35–40%. A paradigm shift occurred in 1977, when Leir demonstrated that non-aqueous solvents like tetrahydrofuran (THF) could suppress byproduct formation, achieving a 61% yield of 7-chloroquinaldine with only 0.25% 5-chloro isomer contamination. This innovation underscored the critical role of solvent polarity and temperature control in directing regioselectivity. By the 1990s, catalytic systems incorporating chloranil and mineral acids (e.g., HCl) further optimized the reaction, enabling large-scale production with >95% purity.

Significance in Quinoline Chemistry

5-Chloroquinaldine occupies a niche in quinoline chemistry due to its electron-withdrawing chloro group and electron-donating methyl substituent. These features modulate its reactivity in electrophilic substitution and metal-catalyzed cross-coupling reactions. Key physicochemical properties include:

PropertyValueSource
Molecular Weight231.676 g/mol (trihydrate)
Boiling Point278.18°C at 760 mmHg
LogP3.00
Refractive Index1.635

The chloro group at position 5 enhances the compound’s electrophilicity, facilitating nucleophilic aromatic substitutions, while the methyl group at position 2 sterically hinders undesired side reactions. This balance makes 5-chloroquinaldine a preferred substrate for synthesizing quinoline-2-carboxylic acids, which are pivotal in designing kinase inhibitors and antimicrobial agents.

Position in Contemporary Medicinal Chemistry

In medicinal chemistry, 5-chloroquinaldine serves as a scaffold for developing leukotriene B4 (LTB4) antagonists. For instance, its derivative 2-(7-chloroquinolin-2-yl)-3-methylbutanedioic acid has shown nanomolar affinity for LTB4 receptors, demonstrating potential in treating asthma and inflammatory disorders. Although direct bioactivity data for 5-chloroquinaldine remain sparse, its structural analogs exhibit broad-spectrum antimicrobial activity against Staphylococcus aureus and Escherichia coli. Recent studies explore its utility in metal-organic frameworks (MOFs) for drug delivery, leveraging its rigid quinoline core to enhance host-guest interactions.

Research Evolution Timeline

The trajectory of 5-chloroquinaldine research reflects broader trends in synthetic organic chemistry:

  • 1881: Doebner and Miller first report the cyclization of anilines with α,β-unsaturated aldehydes to form quinaldines.
  • 1943: Utermohlen introduces ZnCl₂ complexes to isolate chloroquinaldines, albeit with mixed isomer ratios.
  • 1977: Leir’s non-aqueous solvent system (THF/methanol) achieves unprecedented regioselectivity for 7-chloroquinaldine.
  • 1996: Patent US5126456A discloses chloranil-mediated synthesis, attaining 99.75% isomer purity via HPLC.
  • 2013: Khusnutdinov et al. report a 64% yield using ruthenium catalysts, highlighting sustainable synthesis routes.

This timeline underscores the interplay between catalyst design, solvent engineering, and analytical advancements in optimizing 5-chloroquinaldine synthesis.

XLogP3

3.2

Dates

Modify: 2023-08-18

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